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Compound of Interest

Compound Name:
4-(Phenylamino)piperidine-4-

methylamine

CAS No.: 83949-41-1

Cat. No.: B12655184

Get Quote

Executive Summary
The 4-anilinopiperidine scaffold represents one of the most pharmacologically potent and

versatile chemical architectures in medicinal chemistry. While best known as the structural

backbone of the fentanyl class of synthetic opioids (MOR agonists), this pharmacophore also

underpins significant non-opioid therapeutics, including H1-antihistamines like astemizole. This

guide provides a rigorous technical analysis of the scaffold's structure-activity relationships

(SAR), receptor binding kinetics, metabolic fate, and toxicological profiles. It is designed for

researchers requiring actionable data on ligand design, assay development, and safety

assessment.

Chemical Architecture & Pharmacophore
The core pharmacophore consists of a piperidine ring substituted at the 4-position with an

aniline moiety. The biological activity is modulated by three primary vectors:

The Piperidine Nitrogen (
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): Critical for lipophilicity and receptor pocket docking.

The Aniline Nitrogen (

): Often acylated (e.g., propionyl group in fentanyl) to lock conformation.[1]

The 4-Position Substituents: Steric bulk here (e.g., carbomethoxy in carfentanil) drives

potency.[1]

Figure 1: Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical substitution points and their impact on biological

activity.
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Caption: SAR map detailing how specific structural modifications to the 4-anilinopiperidine core

dictate pharmacological potency and receptor selectivity.

Pharmacology: Opioid Receptor Agonism

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://precision.fda.gov/ginas/app/ui/substances/d2546e5e-d8a9-464d-be40-f828a3e876fa
https://precision.fda.gov/ginas/app/ui/substances/d2546e5e-d8a9-464d-be40-f828a3e876fa
https://www.benchchem.com/product/b12655184/docs?utm_src=pdf-body-img#biological-activity-of-4-anilinopiperidine-compounds-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12655184?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
Fentanyl and its analogues function as highly selective, full agonists at the

-opioid receptor (MOR). Upon binding, the ligand stabilizes the receptor in an active
conformation, triggering the dissociation of the heterotrimeric G-protein (

).

Signal Transduction Cascade:

Subunit: Inhibits adenylyl cyclase, reducing intracellular cAMP.[1]

Subunit: Directly gates G-protein coupled inwardly rectifying potassium channels (GIRK),
causing hyperpolarization.[1]

Ca

Channels: Voltage-gated N-type calcium channels are inhibited, preventing neurotransmitter
release (e.g., Substance P, Glutamate).[1]

Figure 2: MOR Signaling Pathway
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Caption: Intracellular signaling cascade activated by 4-anilinopiperidine binding to the Mu-

Opioid Receptor (MOR).[1]

Comparative Binding Affinity (Ki) Data
The following table synthesizes binding affinity data from radioligand binding assays (typically

displacing [
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H]DAMGO). Note the extreme potency of carfentanil compared to the parent compound.

Compound
Structure
Note

MOR Ki
(nM)

DOR Ki
(nM)

KOR Ki
(nM)

Potency (vs
Morphine)

Fentanyl Parent 1.2 >100 >100 100x

Sufentanil

Thiophene

isostere + 4-

methoxymeth

yl

0.14 18 45 500-1000x

Carfentanil

4-

carbomethox

y ester

0.22 14 1.5 10,000x

Alfentanil
Tetrazolinone

ring
7.0 >1000 >1000 10-20x

Remifentanil

Ester-linkage

(metabolically

labile)

0.6 >100 >100 100-200x

Morphine Reference 1-4 >100 >100 1x

Data Sources: Consolidated from Volpe et al. (2011) and Maguire et al. (1992).[1]

Non-Opioid Activity: H1 Antagonism
While the scaffold is synonymous with opioids, structural variations yield potent antihistamines.

Astemizole: A second-generation H1-antagonist.[1][2] It utilizes the 4-anilinopiperidine core

but attaches a benzimidazole moiety.[1] It lacks the N-phenethyl group required for opioid

activity, thereby abolishing MOR affinity while maximizing H1 selectivity.[1]

Safety Note: Astemizole was withdrawn from markets due to hERG potassium channel

inhibition (QT prolongation), a common off-target risk for lipophilic 4-anilinopiperidines.[1]

Metabolism & Toxicology
Metabolic Pathways
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The metabolic stability of 4-anilinopiperidines dictates their duration of action.

Fentanyl: Primarily metabolized by CYP3A4 via N-dealkylation to Norfentanyl (inactive).[1]

Remifentanil: Designed with a sterically accessible ester linkage, allowing rapid hydrolysis by

non-specific plasma esterases.[1] This renders its metabolism independent of hepatic

function.

Figure 3: Metabolic Pathway (Fentanyl)
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Caption: Primary hepatic metabolic route of fentanyl via CYP3A4-mediated N-dealkylation.[1]

"Wooden Chest Syndrome" (Chest Wall Rigidity)
A unique and lethal toxicity of lipophilic 4-anilinopiperidines is rapid-onset skeletal muscle

rigidity, particularly of the thoracic wall.[1]

Mechanism: Mediated by activation of central MORs in the locus coeruleus and basal

ganglia, leading to a disruption of dopaminergic and noradrenergic outflow.

Clinical Consequence: Impossible ventilation during anesthesia induction.[1]

Reversal: Requires neuromuscular blockers (e.g., rocuronium) or naloxone.[1]

Experimental Protocol: [35S]GTPγS Binding Assay
This functional assay measures the ability of a ligand to activate the G-protein, distinguishing

full agonists (high efficacy) from partial agonists.

Materials:
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Membranes: CHO-hMOR cell membranes (10 µ g/well ).

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 100 mM NaCl, 1 mM EDTA.[1]

GDP: 10 µM (to suppress basal G-protein activity).[1]

Radioligand: [

S]GTP

S (0.1 nM).[1]

Protocol Steps:

Preparation: Dilute membranes in Assay Buffer containing 10 µM GDP.

Incubation: In a 96-well plate, add:

50 µL Test Compound (varying concentrations).

50 µL Membrane preparation.[1]

50 µL [

S]GTP

S.[1]

Equilibrium: Incubate at 30°C for 60 minutes. (Note: 30°C is preferred over 37°C to reduce

basal hydrolysis).[1]

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

Wash: Wash filters 3x with ice-cold Tris buffer.

Quantification: Add scintillation cocktail and count radioactivity.

Analysis: Plot CPM vs. Log[Agonist]. Calculate EC
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and

relative to DAMGO (standard full agonist).

Self-Validation Check:

Positive Control: DAMGO should yield maximal stimulation.[1]

Negative Control: Basal binding (no agonist) should be <10% of total binding if GDP

concentration is optimized.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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